molecular formula C12H16BrNO2 B8612603 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-4-methylbenzamide CAS No. 1154427-35-6

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-4-methylbenzamide

Cat. No.: B8612603
CAS No.: 1154427-35-6
M. Wt: 286.16 g/mol
InChI Key: PTAZPUKDJRSKHZ-UHFFFAOYSA-N
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Description

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

1154427-35-6

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-4-methylbenzamide

InChI

InChI=1S/C12H16BrNO2/c1-8-4-5-9(6-10(8)13)11(16)14-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

PTAZPUKDJRSKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred 0° C. cooled solution of 3-bromo-4-methylbenzoyl chloride (prepared from the corresponding carboxylic acid; 1.40 g, 6.04 mmol, 1.0 eq) in DCM (10 mL), was added a solution of 2-amino-2-methylpropanol (1.44 mL, 15.11 mmol, 2.5 eq) in DCM (10 mL) drop wise for 15 min and then warmed to room temperature. After stirring for 24 h at room temperature, the reaction mixture was diluted with DCM (50 mL) and the organic layer was washed with water (20 mL) followed by brine (20 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under vacuum to afford the 1.7 g of the desired product as a white solid. 1HNMR (400 MHz, DMSO-d6) δ 8.00 (d, J=1.0 Hz, 1H), 7.70 (dd, J=1.0, 8.0 Hz, 1H), 7.62 (s, 1H, D2O exchangeable), 7.40 (d, J=8.0 Hz, 1H), 4.85 (t, J=6.0 Hz, 1H, D2O exchangeable), 3.49 (d, J=6.0 Hz, 2H), 2.37 (s, 3H), 1.28 (s, 6H); ESI-MS (m/z) 286, 288 [(MH)+, Br79,81].
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
carboxylic acid
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0 (± 1) mol
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reactant
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1.44 mL
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reactant
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10 mL
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10 mL
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50 mL
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solvent
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